molecular formula C19H24N4O4 B2844490 N-(4-methoxybenzyl)-3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carboxamide CAS No. 2034438-42-9

N-(4-methoxybenzyl)-3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carboxamide

Cat. No. B2844490
M. Wt: 372.425
InChI Key: PFIIWUYUZXKBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carboxamide, also known as MP-10, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 is a piperidine-based compound that has been found to exhibit promising biological activity, making it a potential candidate for drug development.

Scientific Research Applications

Novel Compound Synthesis for Therapeutic Applications

Research has shown that derivatives related to N-(4-methoxybenzyl)-3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carboxamide can serve as precursors for the synthesis of a wide range of heterocyclic compounds with potential anti-inflammatory, analgesic, and antimicrobial activities. For instance, studies involving the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020). Similarly, the synthesis and antimicrobial activity of new pyridine derivatives underscore the versatility of these compounds in generating molecules with variable and modest activity against a range of bacterial and fungal strains (Patel et al., 2011).

Chemical Reaction and Mechanism Studies

The oxidative removal of the N-(4-methoxybenzyl) group from piperazinediones using cerium(IV) diammonium nitrate under mild conditions has been explored, revealing insights into the mechanisms of selective deprotection strategies in synthetic chemistry (Yamaura et al., 1985). Such studies are crucial for understanding the intricacies of chemical transformations and for optimizing the synthesis of complex molecules.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(6-methoxypyrazin-2-yl)oxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-25-15-7-5-14(6-8-15)10-21-19(24)23-9-3-4-16(13-23)27-18-12-20-11-17(22-18)26-2/h5-8,11-12,16H,3-4,9-10,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIIWUYUZXKBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.